molecular formula C20H20N2OS2 B11182718 2-benzyl-8-methoxy-4,4-dimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione

2-benzyl-8-methoxy-4,4-dimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione

Cat. No.: B11182718
M. Wt: 368.5 g/mol
InChI Key: MZYXHCDPIHKPQW-UHFFFAOYSA-N
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Description

2-BENZYL-8-METHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE is a complex heterocyclic compound It features a thiazoloquinoline core, which is a fused ring system combining thiazole and quinoline structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZYL-8-METHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the construction of the quinoline ring system. The benzyl and methoxy groups are introduced through substitution reactions, while the dimethyl groups are added via alkylation reactions. The final step involves the formation of the thione group through a thiolation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis techniques can also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-BENZYL-8-METHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted thiazoloquinoline derivatives.

Scientific Research Applications

2-BENZYL-8-METHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-BENZYL-8-METHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazoloquinoline Derivatives: Compounds with similar core structures but different substituents.

    Benzyl-Substituted Heterocycles: Compounds with benzyl groups attached to various heterocyclic systems.

    Methoxy-Substituted Quinolines: Quinolines with methoxy groups at different positions.

Uniqueness

2-BENZYL-8-METHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE is unique due to its specific combination of functional groups and ring systems

Properties

Molecular Formula

C20H20N2OS2

Molecular Weight

368.5 g/mol

IUPAC Name

2-benzyl-8-methoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

InChI

InChI=1S/C20H20N2OS2/c1-20(2)18-17(15-11-14(23-3)9-10-16(15)21-20)19(24)22(25-18)12-13-7-5-4-6-8-13/h4-11,21H,12H2,1-3H3

InChI Key

MZYXHCDPIHKPQW-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(N1)C=CC(=C3)OC)C(=S)N(S2)CC4=CC=CC=C4)C

Origin of Product

United States

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